A 68930 clorhidrato

Descripción general

Descripción

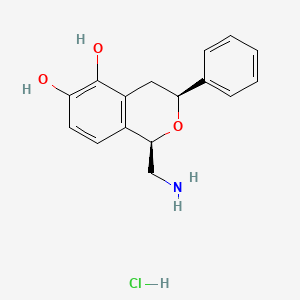

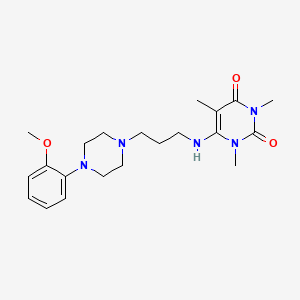

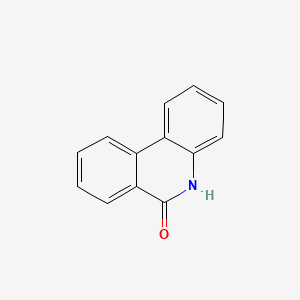

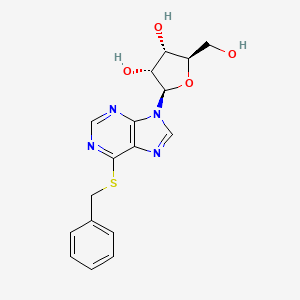

El hidrocloruro de A 68930 es un compuesto sintético conocido por su potente y selectiva actividad agonista sobre los receptores de dopamina D1-like. Se identifica químicamente como cis-(±)-1-(Aminometil)-3,4-dihidro-3-fenil-1H-2-benzopirano-5,6-diol clorhidrato. Este compuesto ha sido ampliamente estudiado por sus efectos farmacológicos, particularmente en el campo de la neurociencia .

Aplicaciones Científicas De Investigación

El hidrocloruro de A 68930 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El hidrocloruro de A 68930 ejerce sus efectos activando selectivamente los receptores de dopamina D1-like, que son receptores acoplados a proteínas G. Al unirse a estos receptores, el compuesto estimula la producción de monofosfato de adenosina cíclico (AMPc) a través de la activación de la adenilato ciclasa. Esto lleva a la fosforilación de objetivos aguas abajo, incluyendo la proteína quinasa A (PKA) y la proteína de unión al elemento de respuesta de AMPc (CREB), influyendo en última instancia en varios procesos celulares como la expresión génica y la actividad neuronal .

Análisis Bioquímico

Biochemical Properties

A 68930 hydrochloride is a potent and selective D1-like dopamine receptor agonist . It interacts with D1-like receptors, with EC50 values of 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors . The nature of these interactions involves the binding of A 68930 hydrochloride to the D1-like receptors, leading to the activation of these receptors .

Cellular Effects

A 68930 hydrochloride influences cell function by activating D1-like dopamine receptors . This activation can impact cell signaling pathways, potentially influencing gene expression and cellular metabolism . The specific cellular processes affected by A 68930 hydrochloride may vary depending on the cell type and the presence of D1-like receptors.

Molecular Mechanism

The molecular mechanism of A 68930 hydrochloride involves its binding to D1-like dopamine receptors, acting as an agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Dosage Effects in Animal Models

The effects of A 68930 hydrochloride can vary with different dosages in animal models

Metabolic Pathways

A 68930 hydrochloride is involved in the dopamine signaling pathway due to its interaction with D1-like dopamine receptors

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de A 68930 implica varios pasos, comenzando con precursores disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar la estereoquímica y pureza deseadas del producto final .

Métodos de producción industrial

La producción industrial del hidrocloruro de A 68930 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimiento y eficiencia, involucrando a menudo sistemas automatizados para el control preciso de los parámetros de reacción. Los pasos de purificación, como la recristalización y la cromatografía, se emplean para lograr la alta pureza adecuada para la investigación y las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de A 68930 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden modificar el sistema del anillo benzopirano.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción varían dependiendo de la transformación deseada, pero generalmente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir una variedad de compuestos benzopiránicos funcionalizados .

Comparación Con Compuestos Similares

Compuestos similares

SKF-38393: Otro agonista selectivo del receptor de dopamina D1 con propiedades farmacológicas similares.

Fenoldopam: Un agonista del receptor de dopamina utilizado clínicamente por sus efectos vasodilatadores.

Dihidrexidina: Un agonista completo del receptor de dopamina D1 con aplicaciones en la investigación de enfermedades neurodegenerativas.

Singularidad

El hidrocloruro de A 68930 es único en su alta selectividad para los receptores de dopamina D1-like y su capacidad para producir distintos efectos farmacológicos, como la sedación sin propiedades estimulantes. Esto lo diferencia de otros agonistas del receptor de dopamina, que pueden tener una actividad receptora más amplia y diferentes perfiles de efectos secundarios .

Propiedades

IUPAC Name |

(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPGUUQPTSMLKU-YYLIZZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432654 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130465-39-3 | |

| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)

![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)